(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol
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Overview
Description
(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol is an organic compound that features a bromophenyl group and a dimethylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol typically involves the reaction of 4-bromobenzaldehyde with 2,4-dimethylaniline under specific conditions to form the imine intermediate. This intermediate is then subjected to a condensation reaction with propargyl alcohol to yield the final product. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, with the reaction being carried out under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-[(2,4-dimethylphenyl)imino]propiophenone.
Reduction: Formation of 1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-1-propanol.
Substitution: Formation of compounds like 1-(4-methoxyphenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its structural features make it a suitable candidate for investigating the activity of enzymes that interact with imines and hydroxyl groups.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile component in material science.
Mechanism of Action
The mechanism of action of (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromophenyl 4-bromobenzoate
- 4-Bromophenylacetonitrile
Uniqueness
Compared to similar compounds, (Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol stands out due to its combination of a bromophenyl group and a dimethylphenyl imino group
Properties
Molecular Formula |
C17H16BrNO |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H16BrNO/c1-12-3-8-16(13(2)11-12)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
InChI Key |
JJULXKQOERBVRE-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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